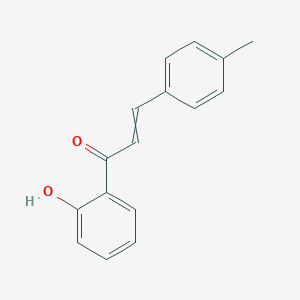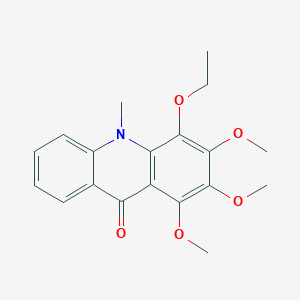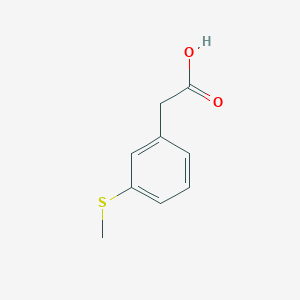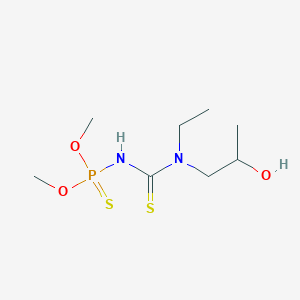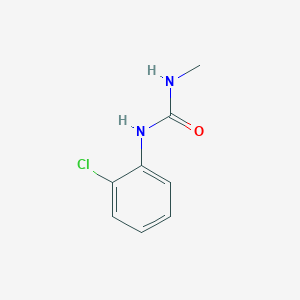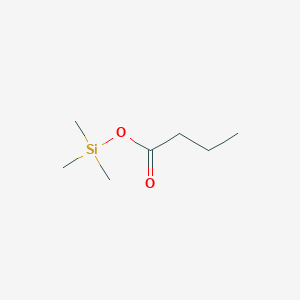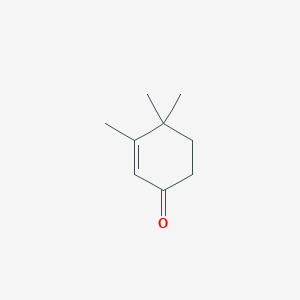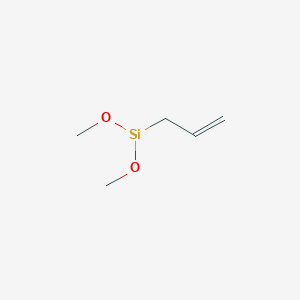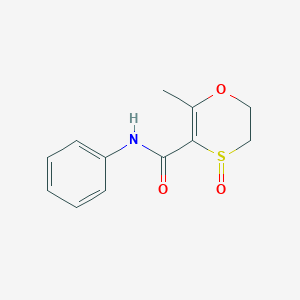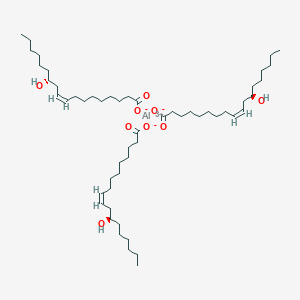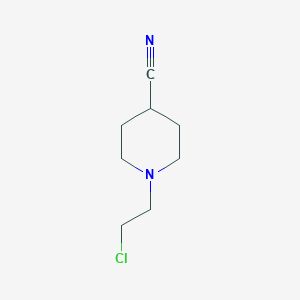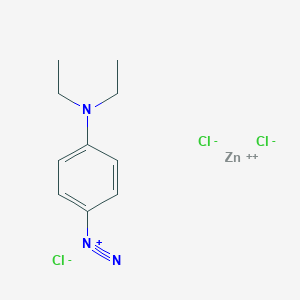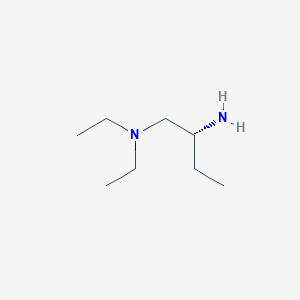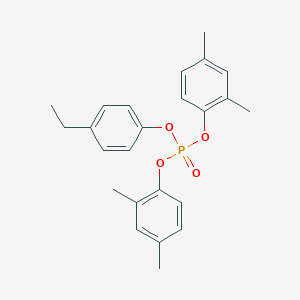
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate, also known as BDMEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDMEP is a type of organophosphate, which means that it contains a phosphate group and is widely used in the synthesis of various chemicals.
Mécanisme D'action
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate acts as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can result in the overstimulation of the nervous system and ultimately lead to toxicity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate are largely dependent on the dose and duration of exposure. In animal studies, high doses of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate have been shown to cause neurotoxicity, liver damage, and reproductive toxicity. However, the effects of low-level exposure are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with.
Orientations Futures
There are several potential future directions for research on Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate. One area of interest is the development of safer and more effective flame retardants and plasticizers. Another area of focus is the investigation of the potential health effects of low-level exposure to Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate, particularly in occupational settings. Additionally, further research is needed to better understand the mechanisms of toxicity and to develop effective treatments for exposure to Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate.
Méthodes De Synthèse
The synthesis of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate involves the reaction of 2,4-dimethylphenol and 4-ethylphenol with phosphorus oxychloride in the presence of a catalyst. The resulting product is then purified through a series of processes to obtain the final product.
Applications De Recherche Scientifique
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate has been extensively studied for its potential applications in various fields, including the development of flame retardants, plasticizers, and lubricants. It has also been used as a stabilizer for polyvinyl chloride (PVC) and as a curing agent for epoxy resins.
Propriétés
Numéro CAS |
17269-77-1 |
|---|---|
Nom du produit |
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate |
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
bis(2,4-dimethylphenyl) (4-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-6-21-9-11-22(12-10-21)26-29(25,27-23-13-7-17(2)15-19(23)4)28-24-14-8-18(3)16-20(24)5/h7-16H,6H2,1-5H3 |
Clé InChI |
FNQDYIIDTGFIOB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C |
SMILES canonique |
CCC1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C |
Synonymes |
CELLULUBE220 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



